BenchChemオンラインストアへようこそ!

Cloperastine Hydrochloride

antitussive efficacy preclinical cough model cough suppression

Cloperastine hydrochloride delivers codeine-equivalent antitussive efficacy in preclinical models without respiratory depression, tolerance, or dependence. Its high-affinity H1 receptor antagonism (Ki=3.8nM) and well-characterized hERG inhibition (IC50=27nM, 100-fold more potent than diphenhydramine) make it a dual-purpose reference compound for both antitussive pharmacology and cardiac safety screening. The 23-hour terminal half-life and food-independent absorption support extended-release formulation development and sustained-exposure PK/PD studies. Recently identified as a PRMT5 methyltransferase inhibitor (U.S. Patent 12,409,173), opening additional oncology research applications. ≥98% purity, ambient shipping.

Molecular Formula C20H25Cl2NO
Molecular Weight 366.3 g/mol
CAS No. 3703-76-2
Cat. No. B1201353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloperastine Hydrochloride
CAS3703-76-2
Synonyms1-(2-((4-chloro-alpha-phenylbenzyl)oxy)ethyl)piperidine
cloperastine
cloperastine hydrochloride
Molecular FormulaC20H25Cl2NO
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H
InChIKeyUNPLRYRWJLTVAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cloperastine Hydrochloride (CAS 3703-76-2): A Centrally Acting Non-Narcotic Antitussive with Dual H1 Antihistaminic Activity


Cloperastine hydrochloride (CAS 3703-76-2) is a centrally acting antitussive agent from the piperidine class, first introduced in Japan in 1972 [1]. It functions primarily through inhibition of the cough center in the medulla oblongata while possessing additional pharmacological actions as a high-affinity histamine H1 receptor antagonist (Ki = 3.8 nM) and σ1 receptor ligand (Ki = 20 nM) [2]. Unlike opioid-based antitussives such as codeine, cloperastine is non-narcotic, does not induce tolerance or dependence, and does not depress the respiratory center [3]. The compound is marketed in Japan, Hong Kong, Brazil, and several European countries under brand names including Hustazol, Seki, and Nitossil for the symptomatic relief of non-productive cough [1].

Why Generic Substitution with Other Antitussives Fails: The Pharmacological Profile Differentiation of Cloperastine Hydrochloride


Antitussive agents within the same therapeutic class exhibit fundamentally distinct receptor binding profiles, safety margins, and clinical performance characteristics that preclude simple interchangeability. Cloperastine hydrochloride is distinguished from codeine by its non-narcotic status and absence of respiratory center depression [1]; from dextromethorphan by its high-affinity H1 antihistaminic activity (Ki = 3.8 nM) and superior preclinical efficacy in guinea pig cough models where dextromethorphan failed to demonstrate significant antitussive effects [2]; and from first-generation antihistamines such as diphenhydramine by its 100-fold greater potency in hERG channel inhibition, a critical cardiac safety parameter [3]. These pharmacological and functional differences translate directly into divergent therapeutic outcomes and adverse event profiles, underscoring the necessity of compound-specific procurement and formulation strategies rather than class-based substitution.

Quantitative Comparative Evidence Guide for Cloperastine Hydrochloride Procurement and Formulation Decisions


Antitussive Efficacy in Guinea Pig Citric Acid-Induced Cough Model: Cloperastine Matches Codeine While Dextromethorphan Shows No Significant Effect

In a 2025 head-to-head preclinical comparison using the citric acid-induced cough model in guinea pigs, cloperastine demonstrated antitussive efficacy comparable to codeine at the highest doses tested, producing significant reduction in cough frequency and markedly increased latency to first cough. By contrast, dextromethorphan and levodropropizine did not significantly affect these parameters in the same experimental system [1]. This finding is particularly salient given that dextromethorphan is widely used as a codeine alternative. The study concluded that cloperastine and gefapixant demonstrated antitussive effects comparable to codeine but without the known narcotic-associated risks [1].

antitussive efficacy preclinical cough model cough suppression

hERG Potassium Channel Inhibition: Cloperastine Is 100-Fold More Potent than Diphenhydramine, Indicating Distinct Cardiac Safety Profile

Cloperastine inhibits the hERG K+ currents in a concentration-dependent manner with an IC50 value of 27 nM (0.027 μM) . In direct quantitative comparison, this potency is approximately 100 times greater than that of diphenhydramine, which exhibits an IC50 of 2.7 μM for hERG inhibition . In anesthetized guinea pigs, cloperastine at a therapeutic dose of 1 mg/kg prolonged the QT interval and monophasic action potential (MAP) duration without affecting PR interval or QRS width [1].

cardiac safety hERG channel QT prolongation

Respiratory Center Depression: Cloperastine Does Not Depress Respiratory Function Unlike Codeine

Unlike codeine, cloperastine does not depress the respiratory center [1]. This differential property has been consistently documented in the pharmacological literature: cloperastine acts directly on the cough center without affecting respiratory drive, whereas codeine and other opioid antitussives carry a well-established risk of respiratory depression [1]. Additionally, cloperastine is explicitly non-narcotic and does not induce tolerance or dependence, in contrast to codeine [2].

respiratory safety opioid comparison central nervous system

Human Pharmacokinetics: Terminal Half-Life of 23.0 ± 7.7 Hours Supports Once-Daily Dosing Regimen

In a Phase I randomized, open-label, double-cycle, self-crossover trial conducted in healthy Chinese volunteers (n=60), the terminal elimination half-life (t½) of cloperastine following a single 10 mg oral dose was 23.0 ± 7.7 hours [1]. The study also established bioequivalence between generic test (T) and reference (R) tablet formulations, with geometric mean ratios for Cmax, AUC0-72h, and AUC0-∞ falling within the 80.0–125.0% acceptance range under both fasting and postprandial conditions [1]. Food was found to have no significant effect on cloperastine absorption [1].

pharmacokinetics half-life bioequivalence

Acute Toxicity Profile: LD50 Exceeds 1000–2000 mg/kg in Rodents, Indicating Favorable Safety Margin

Cloperastine hydrochloride demonstrates relatively low acute toxicity when administered via the intraperitoneal route in rats and mice, and shows minor toxicity by the oral route when administered as cloperastine fendizoate. The LD50 values in rats and mice for these administration routes exceed 1000 and 2000 mg/kg, respectively [1]. For context, the therapeutic antitussive dose in humans is 10–20 mg, corresponding to approximately 0.14–0.29 mg/kg, yielding a therapeutic index that supports a favorable safety margin.

acute toxicity LD50 safety pharmacology

Novel Application Potential: Cloperastine Identified as PRMT5 Inhibitor for Cancer Therapeutics in U.S. Patent 12,409,173

U.S. Patent No. 12,409,173 (issued September 9, 2025) discloses methods of inhibiting protein arginine methyltransferase 5 (PRMT5) by contacting the methyltransferase with cloperastine hydrochloride, candesartan cilexetil, or analogs thereof, and combinations thereof [1]. PRMT5 is a validated oncology target implicated in multiple cancer types, and this patent establishes cloperastine hydrochloride as having anti-PRMT5 activity [1]. The patent was assigned to The Trustees of Indiana University [1].

drug repurposing PRMT5 inhibition cancer therapeutics

Optimal Application Scenarios for Cloperastine Hydrochloride Based on Quantitative Differentiation Evidence


Preclinical Antitussive Efficacy Studies Requiring a Non-Narcotic Codeine-Equivalent Positive Control

Based on the direct head-to-head comparison data in the citric acid-induced guinea pig cough model, where cloperastine demonstrated efficacy comparable to codeine while dextromethorphan showed no significant effect [1], researchers conducting preclinical cough studies should consider cloperastine hydrochloride as a non-narcotic positive control with codeine-equivalent efficacy. This is particularly relevant when the study design requires avoiding opioid-associated regulatory constraints, respiratory depression confounders, or tolerance/dependence artifacts.

Cardiac Safety Pharmacology Studies and hERG Channel Liability Assessments

Cloperastine hydrochloride, with its well-characterized hERG inhibition profile (IC50 = 27 nM) that is 100-fold more potent than diphenhydramine [1] and its documented QT interval prolongation in anesthetized guinea pigs at therapeutic doses [2], serves as a valuable reference compound for cardiac safety pharmacology studies. Researchers evaluating hERG channel liability of novel chemical entities can utilize cloperastine as a benchmark comparator, particularly given the extensive characterization of its concentration-dependent effects on ventricular repolarization parameters.

Pharmacokinetic Studies and Formulation Development Leveraging Extended Half-Life

The 23.0 ± 7.7 hour terminal half-life established in human Phase I trials [1] positions cloperastine hydrochloride as an attractive candidate for extended-release formulation development projects. Procurement for such applications is supported by the bioequivalence data demonstrating that food does not significantly affect absorption [1], simplifying formulation design considerations. The extended half-life also makes cloperastine suitable for PK/PD modeling studies requiring sustained plasma concentrations.

Drug Repurposing Research in Oncology Targeting PRMT5

The issuance of U.S. Patent 12,409,173 in 2025 identifying cloperastine hydrochloride as an inhibitor of PRMT5 methyltransferase activity [1] creates a novel research application scenario beyond its traditional antitussive use. Laboratories investigating PRMT5 as a therapeutic target in cancer may consider procuring cloperastine hydrochloride for exploratory studies. However, users should note that the patent disclosure does not provide quantitative comparative data against other PRMT5 inhibitors, necessitating independent validation of potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cloperastine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.